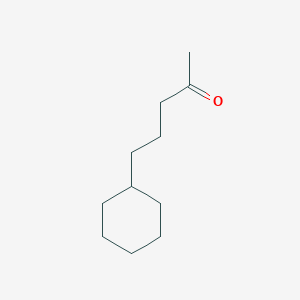

5-Cyclohexylpentan-2-one

Descripción

Propiedades

Número CAS |

105029-25-2 |

|---|---|

Fórmula molecular |

C11H20O |

Peso molecular |

168.28 g/mol |

Nombre IUPAC |

5-cyclohexylpentan-2-one |

InChI |

InChI=1S/C11H20O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h11H,2-9H2,1H3 |

Clave InChI |

AMJMGJLZIFEFML-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCCC1CCCCC1 |

Origen del producto |

United States |

5-cyclohexylpentan-2-one CAS number and physical properties

An In-depth Technical Guide to 5-Cyclohexylpentan-2-one for Researchers and Drug Development Professionals

Introduction

5-Cyclohexylpentan-2-one is a ketone-containing organic molecule that holds relevance for researchers in synthetic chemistry and drug discovery. Its structure, which combines a flexible pentanone chain with a rigid cyclohexyl group, makes it an interesting building block for more complex molecules. The cyclohexyl moiety is a prevalent feature in numerous natural and synthetic drugs, where it can serve as a bioisostere for other groups, potentially enhancing binding affinity and metabolic stability.[1] This guide provides a comprehensive overview of the chemical and physical properties of 5-cyclohexylpentan-2-one, alongside a discussion of its potential applications and relevant experimental considerations for laboratory professionals.

Chemical Identity and Properties

The fundamental identification of 5-Cyclohexylpentan-2-one is established by its unique CAS number and its distinct molecular structure.

CAS Number : 105029-25-2[2]

Synonyms : 5-cyclohexyl-2-pentanone[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-cyclohexylpentan-2-one is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C11H20O | [2] |

| Molecular Weight | 168.28 g/mol | [2] |

| Canonical SMILES | CC(=O)CCCC1CCCCC1 | [2] |

| InChI Key | AMJMGJLZIFEFML-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Rotatable Bond Count | 4 | [2] |

| Complexity | 134 | [2] |

| Heavy Atom Count | 12 | [2] |

Relevance in a Research and Drug Development Context

The incorporation of a cyclohexyl group into a molecule can offer several advantages in the context of drug design and development.[1] As a bioisostere for a phenyl group, the three-dimensional nature of the cyclohexyl ring can provide more extensive contact points with a target protein.[1] Furthermore, replacing a more flexible alkyl chain with a rigid cyclohexyl group can reduce the entropic penalty upon binding, potentially leading to improved affinity.[1]

While specific applications of 5-cyclohexylpentan-2-one are not extensively documented in publicly available literature, its structural motifs are found in molecules of pharmaceutical interest. For instance, related compounds with cyclohexyl groups are investigated as intermediates in the synthesis of various active pharmaceutical ingredients. The ketone functionality also provides a reactive handle for a variety of chemical transformations, allowing for its elaboration into more complex scaffolds.

A related chlorinated analog, 5-chloro-1-cyclohexylpentan-2-one, is utilized as a reference standard in analytical method development and validation, which underscores the importance of such structures in quality control and regulatory processes within the pharmaceutical industry.[3]

Experimental Protocols

General Workflow for Synthesis and Characterization

The synthesis of ketones with cyclic substituents can be approached through various established organic chemistry methodologies. A general workflow for the potential synthesis and subsequent characterization of 5-cyclohexylpentan-2-one is outlined below.

Caption: A generalized workflow for the synthesis and characterization of 5-cyclohexylpentan-2-one.

Illustrative Synthetic Approach: A Related Example

While a specific, documented synthesis for 5-cyclohexylpentan-2-one was not found, the synthesis of a structurally related alcohol, 5-cyclohexyl-1-pentanol, provides a relevant example of introducing a cyclohexyl group onto a five-carbon chain.[4] This process involves the hydrogenation of 5-phenyl-1-pentanol using a platinum oxide catalyst.[4] A subsequent oxidation of the resulting alcohol could, in principle, yield the corresponding ketone.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 5-cyclohexylpentan-2-one. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, personal protective equipment (PPE), and emergency procedures.[3] General safe handling practices in a laboratory setting include working in a well-ventilated area and avoiding the mixing of chemicals unless specifically instructed by a validated protocol.[3]

Conclusion

5-Cyclohexylpentan-2-one is a chemical compound with structural features that are of interest to the fields of organic synthesis and medicinal chemistry. Its combination of a reactive ketone group and a pharmaceutically relevant cyclohexyl moiety makes it a valuable building block for further chemical exploration. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and structurally related molecules.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13555684, 5-Cyclohexylpentan-2-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18433881, 5-Cyclopentylpentan-2-one. [Link]

-

NextSDS. (R,S)-5-cyclohexyl-2-methyl-pentan-1-ol — Chemical Substance Information. [Link]

-

Synthesis of N. 5-Cyclohexyl-1-pentanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62607076, 1-Cyclohexylpentan-2-ol. [Link]

-

ScienceDirect. One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. [Link]

-

Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

-

ResearchGate. Cyclopentenone: A special moiety for anticancer drug design. [Link]

-

Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

Sources

Introduction: Unraveling Molecular Structure with Nuclear Magnetic Resonance

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Cyclohexylpentan-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure and dynamics of molecules. At its core, NMR exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation induces transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, known as the chemical shift (δ), is the cornerstone of NMR-based structural elucidation.[1]

The chemical shift is influenced by the electron density surrounding a nucleus. Electron-donating groups increase this density, "shielding" the nucleus from the external magnetic field and causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its signal to a higher chemical shift (downfield).[2][3] Other factors such as hybridization, magnetic anisotropy of nearby functional groups, and hydrogen bonding also play a significant role in determining the final chemical shift.[2][4][5]

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 5-cyclohexylpentan-2-one, a molecule that combines a flexible alkyl chain with a conformationally dynamic cyclohexyl ring and a polar carbonyl group. By dissecting the expected chemical shifts, multiplicities, and integration patterns, we will demonstrate how NMR spectroscopy can be used to confirm the structure of this compound. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data is presented, along with insights into the underlying principles of sample preparation and data acquisition.

Molecular Structure and Atom Labeling

To facilitate the analysis of the NMR spectra, the atoms in 5-cyclohexylpentan-2-one are labeled as shown in the diagram below. This numbering system will be used throughout the guide to assign specific NMR signals to their corresponding atoms in the molecule.

Caption: Labeled structure of 5-cyclohexylpentan-2-one.

Predicted ¹H NMR Spectrum of 5-Cyclohexylpentan-2-one

The ¹H NMR spectrum of 5-cyclohexylpentan-2-one is expected to show a number of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift of each signal is primarily determined by its proximity to the electron-withdrawing carbonyl group and the aliphatic cyclohexyl ring.

-

H1 (Methyl Protons): The three protons on C1 are adjacent to the carbonyl group at C2. This proximity causes a significant deshielding effect, and these protons are expected to resonate as a singlet at approximately 2.1 ppm. The signal is a singlet because there are no adjacent protons to cause splitting.

-

H3 (Methylene Protons): The two protons on C3 are also alpha to the carbonyl group, leading to a downfield shift. These protons are coupled to the two protons on C4, and therefore, their signal is expected to appear as a triplet at around 2.4 ppm.

-

H4 (Methylene Protons): The protons on C4 are further from the carbonyl group and will be more shielded than H3. They are coupled to the protons on C3 and C5, resulting in a more complex splitting pattern, likely a multiplet, at approximately 1.5-1.6 ppm.

-

H5 (Methylene Protons): These protons are adjacent to the cyclohexyl ring and are coupled to the protons on C4 and C6. Their signal is expected to be a multiplet in the range of 1.2-1.3 ppm.

-

H6 (Methine Proton): The single proton on C6 is attached to the pentan-2-one chain and is expected to be a multiplet around 1.3-1.4 ppm due to coupling with the protons on C5, C7, and C11.

-

H7, H8, H9, H10, H11 (Cyclohexyl Protons): The ten protons on the cyclohexyl ring will likely appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between 0.8 and 1.8 ppm. The axial and equatorial protons on each carbon are chemically non-equivalent and will have slightly different chemical shifts and coupling constants, contributing to the complexity of this region.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Cyclohexylpentan-2-one

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 | ~2.1 | Singlet (s) | 3H |

| H3 | ~2.4 | Triplet (t) | 2H |

| H4 | ~1.5-1.6 | Multiplet (m) | 2H |

| H5 | ~1.2-1.3 | Multiplet (m) | 2H |

| H6 | ~1.3-1.4 | Multiplet (m) | 1H |

| H7-H11 | ~0.8-1.8 | Multiplet (m) | 10H |

Predicted ¹³C NMR Spectrum of 5-Cyclohexylpentan-2-one

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms.

-

C2 (Carbonyl Carbon): The carbonyl carbon is significantly deshielded due to the double bond to the electronegative oxygen atom and is expected to have the most downfield chemical shift, typically in the range of 208-210 ppm.

-

C1 (Methyl Carbon): The methyl carbon adjacent to the carbonyl group will be deshielded compared to a typical alkane methyl group, with an expected chemical shift around 30 ppm.

-

C3 (Methylene Carbon): This carbon, being alpha to the carbonyl group, will also be deshielded, with a predicted chemical shift of approximately 44 ppm.

-

C4 and C5 (Methylene Carbons): These carbons are further from the influence of the carbonyl group and will have chemical shifts more characteristic of alkyl chains, expected in the range of 20-35 ppm.

-

C6 (Methine Carbon): The methine carbon of the cyclohexyl ring attached to the side chain is expected to appear around 37 ppm.

-

C7, C8, C9, C10, C11 (Cyclohexyl Carbons): The remaining methylene carbons of the cyclohexyl ring will have chemical shifts in the typical aliphatic region, generally between 26 and 34 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Cyclohexylpentan-2-one

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~30 |

| C2 | ~208-210 |

| C3 | ~44 |

| C4 | ~20-35 |

| C5 | ~20-35 |

| C6 | ~37 |

| C7-C11 | ~26-34 |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra requires careful sample preparation and selection of appropriate acquisition parameters. The following protocol provides a step-by-step guide for the analysis of 5-cyclohexylpentan-2-one.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[6] Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Sample Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of 5-cyclohexylpentan-2-one in approximately 0.6-0.7 mL of the deuterated solvent.[6] For a ¹³C NMR spectrum, a higher concentration (50-100 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.[6]

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles from the sample. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

Caption: Experimental workflow for NMR analysis.

Data Acquisition

-

Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of adjusting the magnetic field homogeneity to obtain sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate parameters for the experiment. Key parameters include:

-

Number of Scans (NS): For ¹H NMR, a single scan may be sufficient for a concentrated sample. For ¹³C NMR or dilute samples, multiple scans are averaged to improve the signal-to-noise ratio.[7][8]

-

Acquisition Time (AQ): This is the duration for which the signal is detected. Typical values for ¹H NMR are 1-5 seconds.[9]

-

Relaxation Delay (D1): A delay between scans to allow the nuclei to return to their equilibrium state. A sufficient delay is crucial for quantitative analysis.[7]

-

Spectral Width (SW): The range of frequencies to be observed. This should be set to encompass all expected signals.[7][10]

-

Conclusion

This guide has provided a detailed theoretical and practical overview of the ¹H and ¹³C NMR analysis of 5-cyclohexylpentan-2-one. By understanding the fundamental principles that govern chemical shifts and coupling patterns, researchers can confidently interpret NMR spectra to elucidate and confirm molecular structures. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for accurate structural assignment in research, development, and quality control settings. The combination of predictive analysis and a sound experimental approach empowers scientists to fully leverage the power of NMR spectroscopy.

References

-

Chemical shift - Wikipedia. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

-

NMR Sample Preparation. University of Arizona. Available at: [Link]

-

Factors Influencing Chemical Shifts • NMR Peak Area: Integr - St. Paul's Cathedral Mission College. Available at: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Available at: [Link]

-

Factors Affecting Chemical Shift - YouTube. Available at: [Link]

-

Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

-

Factors Influencing Proton NMR Shifts | PDF - Scribd. Available at: [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. Available at: [Link]

-

5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts. Available at: [Link]

-

NMR sample preparation guidelines. Available at: [Link]

-

NMR acquisition parameters and qNMR - Nanalysis. Available at: [Link]

-

2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? - Chemistry LibreTexts. Available at: [Link]

-

NMR Parameter Primer. University of Wisconsin-Madison. Available at: [Link]

-

Optimized Default 1H Parameters | NMR Facility - Chemistry Department. University of Georgia. Available at: [Link]

Sources

- 1. Chemical shift - Wikipedia [en.wikipedia.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. nmr.tamu.edu [nmr.tamu.edu]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Cyclohexylpentan-2-one

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-cyclohexylpentan-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the fragmentation of aliphatic ketones and cyclic systems, offering a predictive framework for the interpretation of its mass spectrum.

Introduction: The Logic of Fragmentation in Electron Ionization Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a powerful analytical technique that provides valuable structural information about organic molecules. The process begins with the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For ketones, the initial ionization event typically involves the removal of a non-bonding electron from the carbonyl oxygen, creating a radical cation. The subsequent fragmentation is then directed by the presence of the carbonyl group and the overall molecular structure.

Predicted Fragmentation Pathways of 5-Cyclohexylpentan-2-one

The structure of 5-cyclohexylpentan-2-one (C₁₁H₂₀O, Molecular Weight: 168.28 g/mol ) incorporates both a linear ketone chain and a cyclohexyl ring, leading to a rich and informative fragmentation pattern.[1][2] The primary fragmentation mechanisms expected to be observed are α-cleavage and the McLafferty rearrangement, which are characteristic of aliphatic ketones, as well as fragmentation patterns associated with the cyclohexyl moiety.[3][4][5]

α-Cleavage: Fission Adjacent to the Carbonyl Group

Alpha-cleavage is a dominant fragmentation pathway for ketones, involving the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[4][6] This process is driven by the ability of the carbonyl oxygen's lone pair of electrons to stabilize the resulting positive charge, forming a resonance-stabilized acylium ion. In the case of 5-cyclohexylpentan-2-one, two primary α-cleavage pathways are possible:

-

Cleavage 'a': Loss of the methyl group (•CH₃) to yield a resonance-stabilized acylium ion at m/z 153 .

-

Cleavage 'b': Loss of the butylcyclohexyl radical (•C₄H₈-C₆H₁₁) to produce the acetyl cation at m/z 43 . This is often a very prominent peak in the mass spectra of methyl ketones.[6]

Due to the greater stability of the larger alkyl radical being lost, the formation of the m/z 43 fragment is anticipated to be a major contributor to the mass spectrum, potentially representing the base peak.

McLafferty Rearrangement: A Signature of γ-Hydrogens

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group).[4] This intramolecular hydrogen transfer occurs via a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation.

For 5-cyclohexylpentan-2-one, the γ-hydrogens are located on the carbon of the aliphatic chain adjacent to the cyclohexyl ring. The McLafferty rearrangement will proceed as follows:

-

A γ-hydrogen is transferred to the carbonyl oxygen.

-

The β-carbon-carbon bond cleaves.

-

A neutral molecule of prop-1-enylcyclohexane is eliminated.

-

A resonance-stabilized enol radical cation is formed at m/z 58 .

The presence of a significant peak at m/z 58 is a strong indicator of a ketone with at least a three-carbon chain attached to the carbonyl group.

Fragmentation of the Cyclohexyl Ring

The cyclohexyl group itself can undergo characteristic fragmentation. The molecular ion of cyclohexane is relatively stable, but it can lose an ethene molecule (C₂H₄) to form a radical cation at m/z 56.[7] In 5-cyclohexylpentan-2-one, fragmentation can involve the loss of the entire cyclohexyl group or its fragmentation subsequent to other cleavages.

A likely fragmentation pathway involves the cleavage of the bond between the aliphatic chain and the cyclohexyl ring. This would lead to the formation of a cyclohexyl cation at m/z 83 and a neutral radical. Further fragmentation of the cyclohexyl ring can lead to a series of smaller fragments, typically separated by 14 mass units (CH₂ groups).[3]

Another possibility is the loss of the side chain from the cyclohexyl ring, leading to a fragment at m/z 85 (C₆H₁₃⁺).

Summary of Predicted Major Fragments

The following table summarizes the key fragment ions predicted to be observed in the EI mass spectrum of 5-cyclohexylpentan-2-one.

| m/z | Proposed Structure/Identity | Fragmentation Pathway |

| 168 | [C₁₁H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 153 | [M - CH₃]⁺ | α-Cleavage (loss of methyl radical) |

| 85 | [C₆H₁₃]⁺ | Cleavage of the bond between the side chain and the ring |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexyl ring |

| 43 | [CH₃CO]⁺ | α-Cleavage (acetyl cation) - Likely Base Peak |

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of 5-cyclohexylpentan-2-one upon electron ionization.

Caption: Predicted EI-MS fragmentation pathways of 5-cyclohexylpentan-2-one.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally validate the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

5.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

5.2. Reagents and Standards

-

5-Cyclohexylpentan-2-one (high purity).

-

High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

-

Inert gas for GC carrier gas (Helium or Hydrogen).

5.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-450

-

Scan Speed: 2 scans/second

5.4. Data Analysis

The acquired total ion chromatogram (TIC) should be examined to identify the peak corresponding to 5-cyclohexylpentan-2-one. The mass spectrum of this peak should then be extracted and compared against the predicted fragmentation pattern. Library searching (e.g., against the NIST/EPA/NIH Mass Spectral Library) can be performed to identify or confirm the compound, though a library match for this specific molecule may not be available.

Conclusion

The electron ionization mass spectrum of 5-cyclohexylpentan-2-one is predicted to be characterized by distinct fragmentation pathways, including α-cleavage leading to a probable base peak at m/z 43, and a McLafferty rearrangement producing a significant ion at m/z 58. Further fragmentation of the aliphatic chain and the cyclohexyl ring will contribute to a complex and informative spectrum. This in-depth analysis provides a robust framework for the identification and structural elucidation of this compound and serves as a valuable guide for researchers in the field.

References

-

Vaia. (n.d.). Problem 11 One would expect the mass spectr... Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyclopentylpentan-2-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanone. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

NIST. (n.d.). 5-Cyclohexyl-1-pentene. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Journal of Natural Products. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyclohexylpentan-2-one. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Cyclohexylpentan-2-one | C11H20O | CID 13555684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Interpretation of Mass Spectra | IntechOpen [intechopen.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. vaia.com [vaia.com]

FT-IR spectroscopy absorption bands for 5-cyclohexylpentan-2-one

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 5-cyclohexylpentan-2-one

Introduction

5-cyclohexylpentan-2-one is an organic molecule featuring a saturated carbocyclic ring and a ketone functional group. As a model compound, it serves as an excellent example for illustrating the principles of Fourier Transform Infrared (FT-IR) spectroscopy in the structural elucidation of molecules containing common functional groups. FT-IR spectroscopy is a cornerstone analytical technique in research and industry, prized for its ability to provide rapid, non-destructive, and highly specific information about the chemical bonds and functional groups within a sample.

This guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected FT-IR absorption spectrum of 5-cyclohexylpentan-2-one. We will deconstruct the molecule's vibrational modes, predict the wavenumbers of its characteristic absorption bands, and present a validated experimental protocol for acquiring high-quality spectral data. The causality behind spectral features and experimental choices is emphasized to provide actionable, field-proven insights.

Molecular Structure and Predicted Vibrational Modes

The diagnostic power of FT-IR spectroscopy lies in its ability to detect the vibrations of molecular bonds. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the IR spectrum. The structure of 5-cyclohexylpentan-2-one can be dissected into three key components, each contributing distinct signals to the overall spectrum:

-

The Carbonyl (C=O) Group: As a saturated, acyclic ketone, this group is expected to produce the single most intense and easily identifiable absorption band.

-

The Saturated Aliphatic Chains: This includes the methylene (-CH₂-) groups of both the pentanoyl chain and the cyclohexyl ring, as well as the terminal methyl (-CH₃) group. These sp³ hybridized C-H bonds give rise to characteristic stretching and bending vibrations.

-

The Carbon-Carbon Skeleton: The C-C single bonds throughout the molecule contribute to a complex pattern of absorptions in the fingerprint region of the spectrum.

Understanding these components allows for a systematic interpretation of the molecule's FT-IR spectrum.

Detailed FT-IR Spectral Interpretation

The FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

The Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by absorptions from specific functional groups and is often sufficient for initial identification.

-

C-H Stretching Vibrations (3000-2850 cm⁻¹): The most prominent features in the high-wavenumber end of the spectrum are from the C-H stretching of the numerous sp³-hybridized carbons. 5-cyclohexylpentan-2-one contains both methylene (-CH₂-) and methyl (-CH₃) groups, which will result in multiple, strong, and sharp absorption bands between 2960 and 2850 cm⁻¹.[1] For the cyclohexyl moiety specifically, strong absorptions due to C-H stretching vibrations in the -CH₂- groups are typically observed between 2950 and 2845 cm⁻¹.[2] The absence of any peaks above 3000 cm⁻¹ confirms the lack of C=C or aromatic C-H bonds.[3]

-

The Carbonyl (C=O) Stretching Vibration (~1715 cm⁻¹): The defining feature of 5-cyclohexylpentan-2-one is its ketone functional group. Saturated, open-chain ketones produce a very strong and sharp absorption band around 1715 cm⁻¹.[3][4][5] This absorption is due to the stretching vibration of the carbon-oxygen double bond. Its high intensity is a result of the large change in dipole moment during this vibration.[6] The position of this peak is highly diagnostic; for instance, conjugation with a double bond would lower the frequency to ~1685 cm⁻¹, while inclusion in a strained five-membered ring would raise it to ~1750 cm⁻¹.[5] The presence of a strong peak at 1715 cm⁻¹ is therefore unambiguous evidence for a saturated, acyclic ketone.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations and skeletal vibrations involving the entire molecule. While harder to interpret from first principles, this pattern is unique to the molecule and serves as a "fingerprint" for identification.

-

C-H Bending Vibrations (1470-1365 cm⁻¹): The methylene (-CH₂-) groups exhibit a characteristic scissoring (bending) vibration near 1465 cm⁻¹. The methyl (-CH₃) group gives rise to an asymmetrical bending vibration around 1450 cm⁻¹ and a symmetrical "umbrella" mode bending vibration near 1375 cm⁻¹. These peaks are typically of medium intensity.

-

C-C-C Skeletal Vibrations (1300-1100 cm⁻¹): Saturated ketones show moderate absorptions in the 1230-1100 cm⁻¹ range due to the stretching and bending of the C-C-C skeleton around the carbonyl group.[7] These bands arise from the coupling of vibrations between the carbonyl carbon and the adjacent alpha-carbons.

Data Summary and Structural Correlation

The predicted FT-IR absorption data for 5-cyclohexylpentan-2-one is summarized below.

| Wavenumber Range (cm⁻¹) | Functional Group / Moiety | Vibrational Mode | Expected Intensity |

| 2960-2850 | -CH₃, -CH₂- (Alkyl & Cyclohexyl) | C-H Stretch | Strong, Sharp |

| 1715 ± 10 | C=O (Ketone) | C=O Stretch | Strong, Sharp |

| ~1465 | -CH₂- | C-H Bend (Scissoring) | Medium |

| ~1450 | -CH₃ | C-H Bend (Asymmetric) | Medium |

| ~1375 | -CH₃ | C-H Bend (Symmetric) | Medium |

| 1230-1100 | C-CO-C | C-C-C Stretch & Bend | Moderate |

The relationship between the molecular structure and its key spectral features is visualized in the diagram below.

Caption: Correlation of molecular structure to key FT-IR absorption regions.

Experimental Protocol: FT-IR Analysis of a Neat Liquid

This protocol describes the acquisition of an FT-IR spectrum for a pure liquid sample, such as 5-cyclohexylpentan-2-one, using the transmission method with salt plates. This technique is chosen for its simplicity and the high-quality, interference-free spectra it produces for non-aqueous liquids.

Materials and Equipment

-

FT-IR Spectrometer

-

Demountable cell holder

-

Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates

-

Pipette or glass dropper

-

Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or acetone)

-

Lint-free wipes

-

Gloves

Step-by-Step Methodology

-

Instrument Preparation and Background Scan:

-

Ensure the spectrometer's sample compartment is empty and clean.

-

Close the compartment lid and allow the instrument's internal atmosphere to purge with dry air or nitrogen for several minutes. This minimizes interference from atmospheric water vapor and CO₂.

-

Acquire a background spectrum. This is a critical self-validating step that measures the instrument's baseline and any atmospheric signals, which will be automatically subtracted from the sample spectrum.[8]

-

-

Sample Preparation (Neat Film):

-

Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers. The plates are fragile and water-soluble.

-

Place one clean, dry salt plate in a holder.

-

Using a pipette, place a single small drop of 5-cyclohexylpentan-2-one onto the center of the plate.[9]

-

Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film. The film should be free of air bubbles.[9]

-

Causality Insight: The path length must be short enough to prevent total absorption of the IR beam. If the main peaks are "flat-topped" (i.e., 0% transmittance), the film is too thick. Separate the plates, wipe one clean, and reassemble to reduce the path length.[9]

-

-

Data Acquisition:

-

Place the assembled salt plate sandwich into the sample holder within the spectrometer's sample compartment.

-

Close the lid and initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.[8]

-

The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis and Cleaning:

-

Remove the salt plates from the spectrometer.

-

Separate the plates and immediately clean them by wiping with a lint-free tissue, followed by rinsing with a volatile, anhydrous solvent like dichloromethane.[9]

-

Allow the plates to air dry completely before storing them in a desiccator to prevent fogging from atmospheric moisture. Proper cleaning is essential to prevent cross-contamination of subsequent samples.

-

Conclusion

The FT-IR spectrum of 5-cyclohexylpentan-2-one is dominated by strong C-H stretching absorptions between 2960-2850 cm⁻¹ and a highly characteristic, strong C=O stretching band for a saturated ketone at approximately 1715 cm⁻¹. The more complex fingerprint region below 1500 cm⁻¹ provides a unique pattern for definitive identification. By understanding the correlation between molecular structure and vibrational frequencies, and by employing a validated experimental protocol, FT-IR spectroscopy serves as a powerful and reliable tool for the structural verification and quality assessment of chemical compounds in a research and development setting.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

Hunt, I. R. (n.d.). Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Northern Illinois University. (n.d.). FT-IR Sample Preparation. [Link]

-

PubChem. (n.d.). 5-Cyclopentylpentan-2-one. [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Doc Brown's Chemistry. (2026). Infrared spectrum of cyclohexane. [Link]

-

Unknown Source. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

ACS Publications. (2003). Evidence for Cyclohexyl as a Reactive Surface Intermediate during High-Pressure Cyclohexane Catalytic Reactions on Pt(111) by Sum Frequency Generation Vibrational Spectroscopy. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Bartleby.com. (2021). IR Spectrum Of Cyclohexanone. [Link]

-

NIST. (n.d.). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (A) alkylketene dimer (AKD), (B) hydrolyzed AKD (h-AKD), and (C) 2,3-di-O-methylcellulose (23MC). [Link]

-

PubChem. (n.d.). 5-Cyclohexylpentan-2-one. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

thermodynamic stability and boiling point of 5-cyclohexylpentan-2-one

An In-depth Technical Guide on the Thermodynamic Stability and Boiling Point of 5-Cyclohexylpentan-2-one

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 105029-25-2, Molecular Formula: C₁₁H₂₀O).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. The guide explores the structural attributes influencing the compound's physicochemical properties, offers methodologies for their empirical determination, and presents a framework for understanding its stability. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction

5-Cyclohexylpentan-2-one is a ketone featuring a cyclohexyl ring connected to a pentanone chain. Its molecular structure, comprising both a bulky, non-polar cycloalkane and a polar carbonyl group, dictates its physical and chemical behavior. Understanding the thermodynamic stability and boiling point of this molecule is crucial for a range of applications, including synthesis, purification, formulation, and storage in various scientific and industrial settings. This guide provides an in-depth examination of these two key properties.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure of 5-cyclohexylpentan-2-one is essential for interpreting its thermodynamic stability and boiling point.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| CAS Number | 105029-25-2 | [1] |

| Canonical SMILES | CC(=O)CCCC1CCCCC1 | [1] |

The structure consists of a flexible pentyl chain, which allows for various conformations, and a cyclohexyl ring, which predominantly exists in a stable chair conformation to minimize angular and torsional strain. The presence of the carbonyl group at the 2-position introduces polarity and a site for intermolecular dipole-dipole interactions.

Thermodynamic Stability

The thermodynamic stability of a molecule refers to its relative energy state compared to its isomers or degradation products. For 5-cyclohexylpentan-2-one, stability is primarily influenced by its covalent bonding, steric and ring strain, and intermolecular forces.

Conformational and Steric Stability

The cyclohexyl group is most stable in a chair conformation, which minimizes both angle strain and torsional strain. The connection of the pentyl chain to this ring is equatorial, which is thermodynamically more favorable than an axial substitution due to reduced 1,3-diaxial interactions. The pentyl chain itself is flexible, and its lowest energy conformation will seek to minimize steric hindrance between the cyclohexyl group and the terminal methyl group.

Keto-Enol Tautomerism

Like other ketones, 5-cyclohexylpentan-2-one can exist in equilibrium with its enol tautomers. The keto form is generally significantly more stable than the enol form for simple ketones.[2] The equilibrium lies heavily towards the keto isomer due to the greater strength of the C=O double bond compared to the C=C double bond.

The formation of two different enolates is possible due to the deprotonation of the α-carbons on either side of the carbonyl group. The "thermodynamic enolate" is the more substituted and therefore more stable enolate.[3] In the case of 5-cyclohexylpentan-2-one, the thermodynamic enolate would be formed by deprotonation at the C-1 position.

Factors Influencing Degradation

The primary pathways for the degradation of ketones like 5-cyclohexylpentan-2-one are oxidation and reactions involving the enol or enolate form. The presence of the carbonyl group makes the adjacent α-hydrogens susceptible to abstraction, which can lead to various reactions. Stability is also influenced by the presence of impurities, which can catalyze degradation.[4]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[5] This property is a good indicator of the strength of intermolecular forces. While no experimental boiling point for 5-cyclohexylpentan-2-one is readily available in the literature, we can estimate it and discuss the contributing factors.

Intermolecular Forces

The primary intermolecular forces at play in 5-cyclohexylpentan-2-one are:

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. The C₁₁H₂₀O molecule has a significant non-polar component, making these forces substantial.

-

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment, leading to electrostatic attractions between molecules.

The presence of the polar carbonyl group will lead to a higher boiling point compared to a non-polar alkane of similar molecular weight.

Estimation of Boiling Point

We can estimate the boiling point by comparing it to structurally similar compounds. For instance, 1-cyclohexylpentan-1-one, an isomer, has a reported boiling point of 234.5°C at 760 mmHg.[6] Given the similar molecular weight and structure, the boiling point of 5-cyclohexylpentan-2-one is expected to be in a comparable range. Factors such as the position of the carbonyl group can slightly influence the boiling point due to changes in molecular symmetry and the accessibility of the dipole for intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) models and machine learning approaches are also employed to predict boiling points based on molecular descriptors.[7][8][9][10][11] These computational methods consider factors like molecular weight, branching, and the presence of functional groups to provide an estimated value.

Experimental Protocols

To empirically determine the boiling point and assess the thermodynamic stability of 5-cyclohexylpentan-2-one, the following protocols are recommended.

Determination of Boiling Point

The choice of method depends on the amount of available sample.

This method is suitable for small sample volumes (less than 1 mL).[12]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Attach the small test tube containing a small amount of 5-cyclohexylpentan-2-one and the inverted sealed capillary tube to the thermometer.

-

Place the assembly in the Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12][13]

This method is suitable for larger sample volumes (at least 5 mL).[5][12]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place the 5-cyclohexylpentan-2-one and boiling chips into the distillation flask.

-

Set up the simple distillation apparatus.

-

Heat the flask gently.

-

The temperature will rise and then stabilize as the liquid boils and the vapor condenses.

-

The stable temperature reading on the thermometer, with the bulb immersed in the vapor, is the boiling point.[13]

Assessment of Thermodynamic Stability

Assessing thermodynamic stability can be approached through experimental and computational methods.

This protocol is designed to evaluate the chemical stability of 5-cyclohexylpentan-2-one under stressed conditions.

Procedure:

-

Sample Preparation: Prepare multiple, accurately weighed samples of high-purity 5-cyclohexylpentan-2-one in sealed vials.

-

Stress Conditions: Expose the samples to a range of conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to light. Include control samples stored at optimal conditions (e.g., 5°C in the dark).

-

Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a sample from each condition.

-

Analysis: Analyze the samples using a stability-indicating method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

-

Data Evaluation: Plot the concentration of 5-cyclohexylpentan-2-one as a function of time for each condition to determine the degradation rate.

Computational chemistry can provide insights into the intrinsic stability of the molecule and its conformers.[14]

Procedure:

-

Structure Generation: Generate the 3D structure of 5-cyclohexylpentan-2-one.

-

Conformational Search: Perform a systematic conformational search to identify the lowest energy conformers of the molecule.

-

Geometry Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Energy Analysis: Compare the calculated Gibbs free energies of the conformers to determine their relative thermodynamic stabilities. The conformer with the lowest Gibbs free energy is the most stable.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-cyclohexylpentan-2-one was not found, general precautions for handling ketones should be observed. Ketones are often flammable and can cause skin and eye irritation.[15][16] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]

Conclusion

This technical guide has provided a detailed analysis of the . While experimental data for this specific compound is limited, a thorough understanding of its properties can be achieved through the application of fundamental chemical principles, comparison with analogous structures, and the implementation of the robust experimental and computational protocols outlined herein. This information is critical for the effective and safe use of 5-cyclohexylpentan-2-one in research and development.

References

- Micro-boiling point measurement. (n.d.).

- BOILING POINT DETERMINATION. (n.d.).

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu.

- An In-depth Technical Guide to the Thermodynamic Properties and Stability of Cyclohexyl Heptanoate. (n.d.). Benchchem.

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. (2024, June 20). Journal of Chemical Education.

- 5-Cyclohexylpentan-2-one 105029-25-2 wiki. (n.d.). Guidechem.

- Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. (n.d.). ACS Publications.

- Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. (n.d.). ResearchGate.

- 5-Cyclohexylpentan-2-one. (n.d.). PubChem.

- 5-Cyclopentylpentan-2-one. (n.d.). PubChem.

- Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. (n.d.). ResearchGate.

- Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.

- Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.).

- 5-chloro-1-cyclohexylpentan-2-one. (n.d.). Aquigen Bio Sciences.

- Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. (n.d.). ACS Publications.

- Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures. (2022, December 21). Emerald Publishing.

- Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024, June 25). Medium.

- Prediction of boiling points of organic compounds by QSPR tools. (2013, July 15). PubMed.

- Synthesis of N. 5-Cyclohexyl-1-pentanol. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal.

- SAFETY DATA SHEET. (2025, May 7). Tokyo Chemical Industry.

- (2E,4E)-5-cyclohexyl-2,4-pentadienal. (2025, May 20). Chemical Synthesis Database.

- 1-Cyclohexylpentan-2-ol. (n.d.). PubChem.

- Synthesis of 5-alkyl-Δ2-cyclopentenones and 6-alkyl-Δ2-cyclohexenones. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing).

- (R,S)-5-cyclohexyl-2-methyl-pentan-1-ol — Chemical Substance Information. (n.d.). NextSDS.

- US7279605B2 - Synthesis of cyclopentenones. (n.d.). Google Patents.

- 1-cyclohexylpentan-1-one 5445-35-2. (n.d.). Guidechem.

- Pentanone 2-.pdf - Safety Data Sheet. (2010, March 14).

- Chemical Properties of 2-Pentanone (CAS 107-87-9). (n.d.). Cheméo.

- Safety Data Sheet: Cyclopentanone. (n.d.). Carl ROTH.

- 2-Pentanone. (n.d.). Wikipedia.

- 2-Pentanone. (n.d.). NIST WebBook.

- 2-Pentanone. (n.d.). NIST WebBook.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medium.com [medium.com]

- 11. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. carlroth.com [carlroth.com]

- 17. 5-chloro-1-cyclohexylpentan-2-one | CAS No: 191937-03-8 [aquigenbio.com]

- 18. fishersci.com [fishersci.com]

Comprehensive Safety and Laboratory Handling Guide for 5-Cyclohexylpentan-2-one: Applications in Biocontrol and Fungal Metabolite Research

Executive Summary

In the evolving landscape of agricultural biotechnology and drug development, volatile organic compounds (VOCs) derived from biocontrol agents have emerged as potent alternatives to synthetic fungicides. 5-cyclohexylpentan-2-one (CAS: 105029-25-2) is a specialized aliphatic ketone naturally emitted by Trichoderma species. It has demonstrated significant antagonistic activity against severe soil-borne phytopathogens, notably Verticillium dahliae. This whitepaper provides an authoritative, in-depth guide to the chemical profiling, safety data sheet (SDS) handling, and self-validating laboratory protocols required for the extraction, quantification, and bioassay of this critical VOC.

Chemical Profiling & Quantitative Data

Understanding the fundamental physicochemical properties of 5-cyclohexylpentan-2-one is prerequisite for designing effective extraction workflows and safety protocols. The molecule features a lipophilic cyclohexyl ring attached to a polar pentanone chain, giving it unique partitioning characteristics.

| Structural Class | Aliphatic Ketone / Volatile Organic Compound | |

Table 2: Bioactivity and Inhibition Data

| Parameter | Value | Source |

|---|---|---|

| Source Organism | Trichoderma harzianum (T12) & T. asperellum (T4) | |

| Target Pathogen | Verticillium dahliae (Vd1 - Vd5) | |

| Average Inhibition Rate (T. asperellum) | 64.49% |

| Average Inhibition Rate (T. harzianum) | 61.59% | |

Safety Data Sheet (SDS) & Hazard Mitigation

As a Senior Application Scientist, it is critical to look beyond standard SDS pictograms and understand the causality behind safety mandates. 5-cyclohexylpentan-2-one requires specific handling procedures dictated by its molecular structure.

-

GHS Classification: Combustible Liquid (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).

-

Toxicological Causality: The lipophilic cyclohexyl tail facilitates rapid permeation through the lipid-rich stratum corneum of human skin. Once absorbed, the reactive ketone moiety can induce localized protein denaturation and lipid bilayer disruption, presenting as contact dermatitis.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or butyl rubber gloves are mandatory. Causality: Standard latex offers poor chemical resistance to aliphatic ketones, leading to rapid solvent breakthrough and dermal exposure.

-

Ventilation: Must be handled in a Class II Type A2 biological safety cabinet or a dedicated chemical fume hood. Causality: As a VOC, its vapor pressure at room temperature poses an inhalation hazard. Inhaled vapors can rapidly cross the alveolar membrane, causing respiratory tract irritation.

-

-

Storage & Stability: Store in a cool (2–8°C), well-ventilated secondary containment cabinet away from strong oxidizing agents. Causality: Ketones can slowly form explosive peroxides over prolonged exposure to oxygen and UV light. Inert atmospheric storage (e.g., nitrogen blanket) is recommended for long-term stability.

Laboratory Handling & Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system —meaning the workflow inherently contains internal checks to prove its own accuracy and rule out false positives.

Liquid-Liquid Extraction (LLE) of Fungal VOCs

Objective: Isolate 5-cyclohexylpentan-2-one from Trichoderma culture filtrates for downstream analysis .

-

Filtration: Filter a 5-day-old liquid Trichoderma culture through a 0.22 µm PTFE membrane to remove mycelial biomass.

-

Self-Validation (Internal Standard): Transfer 50 mL of the cell-free filtrate to a separatory funnel. Add 50 µL of an internal standard (e.g., tetradecane-d30, 1 mg/mL). Causality: The recovery rate of the internal standard mathematically validates the extraction efficiency and accounts for any evaporative losses during concentration, proving the system's reliability.

-

Extraction: Add 50 mL of HPLC-grade ethyl acetate. Shake vigorously for 3 minutes, venting periodically. Causality: Ethyl acetate's moderate polarity perfectly matches the partition coefficient of aliphatic ketones, maximizing the recovery of 5-cyclohexylpentan-2-one.

-

Phase Separation: Allow phase separation for 10 minutes. Collect the upper organic layer.

-

Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ) and concentrate to 1 mL using a rotary evaporator at 30°C. Causality: Low-temperature evaporation prevents the volatilization of the target compound (MW 168.28 g/mol ) .

GC-MS Quantification Workflow

Objective: Chromatographic separation and mass spectral identification of the extracted VOC .

-

Self-Validation (System Blank): Inject 1 µL of pure ethyl acetate. Validation: This establishes a baseline that confirms the absence of column carryover from previous runs, ensuring that the detected 5-cyclohexylpentan-2-one originates solely from the fungal extract.

-

Injection: Inject 1 µL of the concentrated extract into a GC-MS equipped with an HP-5MS non-polar capillary column (30 m × 0.25 mm × 0.25 µm).

-

Thermal Programming: Set the inlet temperature to 250°C. Program the oven: initial hold at 40°C for 2 min, ramp at 5°C/min to 200°C, then 20°C/min to 280°C. Causality: The slow initial ramp ensures baseline resolution of early-eluting highly volatile compounds from the mid-eluting 5-cyclohexylpentan-2-one.

-

Detection: Analyze fragmentation patterns (EI mode, 70 eV) against the NIST library. Identify the molecular ion peak at m/z 168.

Fungal VOC extraction and GC-MS analytical workflow.

Indirect Confrontation Bioassay

Objective: Assess the antifungal efficacy of the VOC against Verticillium dahliae via vapor-phase contact [[1]]([Link]).

-

Inoculation: Use a divided Petri dish (bi-plate). Inoculate one compartment with a 5 mm mycelial plug of Trichoderma and the other with V. dahliae.

-

Sealing: Seal the plate immediately with Parafilm. Causality: Sealing prevents the escape of 5-cyclohexylpentan-2-one, ensuring that any observed inhibition is strictly due to vapor-phase contact across the headspace.

-

Self-Validation (Control Triad): Prepare a negative control plate (uninoculated agar vs. V. dahliae) and a positive control plate (commercial volatile fungicide vs. V. dahliae). Validation: This self-validating setup proves that growth inhibition is actively caused by the fungal VOCs and not by baseline agar nutrient deficiencies or environmental shock.

-

Incubation: Incubate at 25°C for 6 days and measure the radial growth of the pathogen to calculate the inhibition percentage .

Mechanistic Insights: VOC-Mediated Pathogen Inhibition

The efficacy of 5-cyclohexylpentan-2-one as a biocontrol agent is rooted in its vapor-phase interactions. When emitted by Trichoderma species, this lipophilic VOC diffuses through the air spaces in the soil or the headspace of a sealed culture .

Mechanism of Toxicity: Upon contacting the hyphae of pathogenic fungi such as Verticillium dahliae, the compound partitions directly into the pathogen's phospholipid bilayer. The aliphatic tail (cyclohexylpentyl group) intercalates between the fatty acid chains of the membrane, disrupting van der Waals interactions. This induces severe membrane fluidization, leading to the leakage of essential intracellular electrolytes (e.g., K+ ) and the generation of reactive oxygen species (ROS). The resulting oxidative stress and catastrophic loss of turgor pressure halt mycelial extension, effectively neutralizing the pathogen .

Mechanism of VOC-mediated fungal pathogen inhibition.

References

-

Reghmit, A., Benzina-tihar, F., & Sahir-Halouane, F. (2024). "Volatile organic compounds activities of Trichoderma species isolated from olive grove soil against the wilt pathogen, Verticillium dahliae". European Journal of Plant Pathology. URL:[Link]

Sources

synthesis protocol for 5-cyclohexylpentan-2-one from cyclohexyl precursors

An Application Note and Protocol Guide

Abstract

5-Cyclohexylpentan-2-one is a ketone derivative with potential applications in fragrance chemistry, materials science, and as an intermediate in pharmaceutical synthesis.[1] This application note provides detailed, field-proven protocols for the synthesis of 5-cyclohexylpentan-2-one from readily available cyclohexyl precursors. Two distinct and robust synthetic strategies are presented, designed for reproducibility and scalability in a research setting. The first strategy employs the classic acetoacetic ester synthesis, a reliable method for ketone formation via C-C bond formation. The second strategy utilizes a Grignard reaction for the initial carbon skeleton assembly, followed by a selective oxidation to yield the target ketone. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols, and authoritative references to ensure scientific integrity.

Introduction and Strategic Overview

The synthesis of ketones with specific alkyl substituents is a fundamental task in organic chemistry. 5-Cyclohexylpentan-2-one presents a structure where a cyclohexyl moiety is separated from a methyl ketone by a three-carbon linker. The choice of synthetic strategy depends on precursor availability, required scale, and laboratory capabilities.

This guide details two highly effective and conceptually different approaches:

-

Strategy A: Acetoacetic Ester Synthesis. This classic method builds the carbon backbone by alkylating the enolate of ethyl acetoacetate with a suitable cyclohexyl-containing electrophile. Subsequent hydrolysis and decarboxylation efficiently yield the target ketone. It is a robust and high-yielding pathway when the appropriate halide precursor is available.

-

Strategy B: Grignard Reagent Addition and Subsequent Oxidation. This strategy begins with the formation of a cyclohexyl Grignard reagent, a powerful nucleophile. This reagent is then reacted with an aldehyde containing the remainder of the carbon chain to form a secondary alcohol. A final, selective oxidation step converts the alcohol to the desired ketone. This approach is highly versatile and showcases the power of organometallic reagents in carbon-carbon bond formation.[2]

General Laboratory and Safety Considerations

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory. The chemical reagents used in these protocols, particularly strong bases, organometallic compounds, and flammable solvents, are hazardous. Researchers must consult the Safety Data Sheets (SDS) for all chemicals before commencing work.

Anhydrous Conditions: Both synthetic strategies involve moisture-sensitive intermediates (enolates and Grignard reagents). The use of oven-dried or flame-dried glassware is essential. Anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen or argon) are required to prevent the decomposition of these reactive species and ensure high reaction yields.

Synthetic Strategy A: Acetoacetic Ester Synthesis

Principle and Mechanistic Insight

The acetoacetic ester synthesis is a cornerstone of ketone synthesis. The α-protons of ethyl acetoacetate are acidic (pKa ≈ 11 in DMSO) due to the electron-withdrawing effects of the two adjacent carbonyl groups, allowing for easy deprotonation by a suitable base like sodium ethoxide to form a stabilized enolate. This enolate acts as a soft nucleophile, readily undergoing an SN2 reaction with a primary alkyl halide, such as cyclohexylmethyl bromide. The final step involves acidic hydrolysis of the ester followed by thermal decarboxylation of the resulting β-keto acid to furnish the target ketone.

Experimental Workflow: Strategy A

Caption: Workflow for Acetoacetic Ester Synthesis.

Detailed Protocol: Strategy A

Step 1: Alkylation of Ethyl Acetoacetate

-

Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Base Formation: Add sodium metal (2.3 g, 100 mmol) to 50 mL of absolute ethanol in the flask. Allow the sodium to react completely to form sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Enolate Formation: Once the sodium has fully dissolved and the solution has cooled to room temperature, add ethyl acetoacetate (13.0 g, 100 mmol) dropwise via the addition funnel over 15 minutes with stirring.

-

Alkylation: Add cyclohexylmethyl bromide (17.7 g, 100 mmol) dropwise to the solution of the sodium enolate. After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling, pour the reaction mixture into 150 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(cyclohexylmethyl)-3-oxobutanoate.

Step 2: Hydrolysis and Decarboxylation

-

Reaction Setup: Transfer the crude β-keto ester from the previous step to a 250 mL round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add 100 mL of 10% aqueous hydrochloric acid. Heat the mixture to reflux with vigorous stirring for 4-6 hours. The evolution of CO₂ gas should be observed.

-

Workup and Purification: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine (1 x 50 mL).

-

Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to afford pure 5-cyclohexylpentan-2-one.

| Reagent/Material | Molar Eq. (Alkylation) | Molar Eq. (Hydrolysis) | Notes |

| Sodium Metal | 1.0 | - | Use freshly cut pieces. |

| Absolute Ethanol | Solvent | - | Anhydrous grade is crucial. |

| Ethyl Acetoacetate | 1.0 | - | Starting material for enolate. |

| Cyclohexylmethyl Bromide | 1.0 | - | Alkylating agent. |

| 10% Hydrochloric Acid | - | Excess | For hydrolysis and decarboxylation. |

| Diethyl Ether | Solvent | Solvent | For extraction. |

Synthetic Strategy B: Grignard Addition and Oxidation

Principle and Mechanistic Insight

This strategy builds the C-C bond using one of the most powerful tools in organic synthesis: the Grignard reaction.[3] Cyclohexylmagnesium bromide is prepared in situ from cyclohexyl bromide and magnesium metal.[4] This organometallic species is a potent nucleophile and a strong base. It readily attacks the electrophilic carbonyl carbon of an aldehyde, such as 4-pentenal. An acidic workup protonates the resulting alkoxide to give a secondary alcohol, 1-cyclohexylpent-4-en-2-ol. The final step is the selective oxidation of this secondary alcohol to the target ketone. A mild oxidizing agent like Pyridinium chlorochromate (PCC) is ideal for this transformation, as it avoids over-oxidation.

Experimental Workflow: Strategy B

Caption: Workflow for Grignard Addition and Oxidation.

Detailed Protocol: Strategy B

Step 1: Grignard Reaction

-

Reagent Preparation: Place magnesium turnings (2.9 g, 120 mmol) in a 250 mL three-necked, flame-dried flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add a small crystal of iodine to initiate the reaction.

-

Grignard Formation: Add a solution of cyclohexyl bromide (16.3 g, 100 mmol) in 50 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion (≈5 mL) to the magnesium. The disappearance of the iodine color and gentle reflux indicates initiation. If the reaction does not start, gentle warming with a heat gun may be required.[3] Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux for an additional 30 minutes to ensure complete formation.

-

Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 4-pentenal (8.4 g, 100 mmol) in 20 mL of anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Quenching and Workup: After the addition is complete, stir for another hour at room temperature. Carefully quench the reaction by slowly adding 100 mL of cold, saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.

Step 2: Oxidation of the Secondary Alcohol

-

Reaction Setup: In a 500 mL flask, suspend pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) in 200 mL of anhydrous dichloromethane.

-

Oxidation: Add a solution of the crude alcohol from the previous step in 50 mL of dichloromethane to the PCC suspension in one portion. Stir the mixture at room temperature for 2-3 hours.

-

Workup: Dilute the reaction mixture with 200 mL of diethyl ether and filter the dark precipitate through a pad of silica gel or Celite, washing the pad thoroughly with more diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 5-cyclohexylpentan-2-one.

| Reagent/Material | Molar Eq. (Grignard) | Molar Eq. (Oxidation) | Notes |

| Magnesium Turnings | 1.2 | - | Must be dry and oxide-free. |

| Cyclohexyl Bromide | 1.0 | - | Ensure dryness before use. |

| 4-Pentenal | 1.0 | - | Reactant aldehyde. |

| Pyridinium Chlorochromate (PCC) | - | 1.5 | Mild oxidizing agent. |

| Anhydrous Diethyl Ether | Solvent | - | Grignard reaction solvent. |

| Anhydrous Dichloromethane | - | Solvent | Oxidation reaction solvent. |

Conclusion

The two protocols detailed in this application note provide reliable and distinct pathways for the synthesis of 5-cyclohexylpentan-2-one. The Acetoacetic Ester Synthesis (Strategy A) is a classic, high-yielding method ideal for situations where cyclohexylmethyl bromide is the available precursor. The Grignard-based approach (Strategy B) offers greater flexibility in precursor choice, starting from the more common cyclohexyl bromide, and demonstrates the power of organometallic chemistry followed by a standard oxidation. The choice of method will ultimately depend on precursor availability, scale, and the specific expertise within the research group. Both methods, when performed with care regarding anhydrous and inert conditions, provide a robust foundation for obtaining the target compound for further research and development.

References

- Vertex AI Search. (2025, July 1). Propose an efficient synthesis for the following - Assignment Help.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Wikipedia. (n.d.). Wittig reaction.

- Filo. (2025, July 18). Given the reactions: Cyclohexyl bromide -> Mg/dry ether (X) -> CH3CONH2 (Y).

- ChemRxiv. (n.d.).

- ResearchGate. (n.d.). Reaction of Grignard reagents with β-dicarbonyl compounds. II.

- Filo. (2024, December 13). Grignard reagent rxn with pentane,2,3 dione.

- SyntheticPage. (n.d.). Synthesis of N. 5-Cyclohexyl-1-pentanol.

- ChemRxiv. (n.d.).

- Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.

- Chemistry LibreTexts. (2024, July 30). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents.

- Organic Syntheses. (n.d.). Cyclohexylcarbinol.

- University of Rochester. (n.d.). CHEM 330 Topics Discussed on Oct 19.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone.

- ResearchGate. (n.d.).

- HUSCAP. (2021, March 25).

- PubChem - NIH. (n.d.). 5-Cyclohexylpentan-2-one | C11H20O | CID 13555684.

Sources

Application and Protocol for the Catalytic Hydrogenation of 5-Cyclohexylpentan-2-one to 5-Cyclohexylpentan-2-ol

Introduction: The Strategic Reduction of Ketones to Secondary Alcohols

The transformation of ketones to secondary alcohols is a cornerstone of modern organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Catalytic hydrogenation, employing molecular hydrogen (H₂) as the reductant, stands out as an efficient, atom-economical, and environmentally benign methodology for this purpose.[2] This application note provides a comprehensive guide to the catalytic hydrogenation of 5-cyclohexylpentan-2-one to its corresponding secondary alcohol, 5-cyclohexylpentan-2-ol. We will delve into the underlying principles, compare common catalytic systems, and provide detailed, field-proven protocols for both heterogeneous and homogeneous catalysis. The emphasis will be on not just the procedural steps, but the rationale behind them, ensuring a robust and reproducible experimental design.

Theoretical Bedrock: Understanding the Hydrogenation of a Carbonyl Group

The catalytic hydrogenation of a ketone involves the addition of a hydrogen molecule across the carbon-oxygen double bond (C=O) to yield an alcohol.[3][4] This seemingly simple transformation is a thermodynamically favorable process, yet it is kinetically hindered and requires the intervention of a catalyst to proceed at a reasonable rate. The catalyst's role is to provide an alternative reaction pathway with a lower activation energy.

The generally accepted mechanism for heterogeneous catalysis, often described by the Horiuti-Polanyi model, involves several key steps:[5]

-